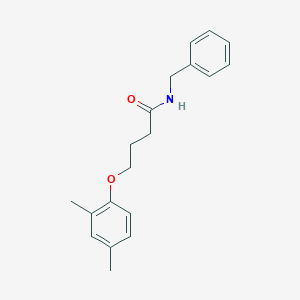

N-benzyl-4-(2,4-dimethylphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-(2,4-dimethylphenoxy)butanamide: is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.398. This compound is characterized by the presence of a benzyl group, a butanamide backbone, and a dimethylphenoxy substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2,4-dimethylphenoxy)butanamide typically involves the following steps:

Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butyric acid with ammonia or an amine under acidic conditions.

Introduction of the Dimethylphenoxy Group: The next step involves the introduction of the 2,4-dimethylphenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the butanamide with 2,4-dimethylphenol in the presence of a suitable base such as sodium hydroxide.

Benzylation: The final step involves the benzylation of the nitrogen atom in the butanamide backbone. This can be achieved by reacting the intermediate compound with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-4-(2,4-dimethylphenoxy)butanamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, sulfuric acid, and halogens.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Nitrated, sulfonated, or halogenated derivatives of the phenoxy group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-benzyl-4-(2,4-dimethylphenoxy)butanamide has shown potential as a lead compound in cancer research. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in tumor growth. Studies have indicated that modifications to its structure can enhance its efficacy against specific cancer types, making it a candidate for further drug development.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Biochemical Applications

Enzyme Inhibition Studies

The compound's unique structure enables it to act as an inhibitor for various enzymes. For instance, studies have demonstrated its effectiveness in inhibiting certain kinases involved in cancer progression. The mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Binding Affinity Studies

this compound has been utilized in studies assessing binding affinities with various receptors. Its interactions with G-protein coupled receptors (GPCRs) are particularly noteworthy, suggesting potential applications in designing new therapeutic agents targeting these receptors.

Material Science

Polymer Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of new polymers. Its chemical reactivity allows for the incorporation into polymer chains, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.

Catalytic Applications

In catalysis, this compound has been explored for its role in facilitating chemical reactions under mild conditions. Its use as a catalyst can improve reaction yields and selectivity, making it beneficial for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Potential lead compound with structural modifications enhancing efficacy |

| Neuroprotective agent | May help in treating neurodegenerative diseases | |

| Biochemical Applications | Enzyme inhibition | Effective against specific kinases |

| Binding affinity studies | Interacts significantly with GPCRs | |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

| Catalysis | Improves reaction yields under mild conditions |

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their anticancer activity against breast cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of this compound using animal models of Alzheimer's disease. The findings indicated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- N-benzyl-4-(2,3-dimethylphenoxy)butanamide

- N-benzyl-4-(2,5-dimethylphenoxy)butanamide

- N-benzyl-4-(2,6-dimethylphenoxy)butanamide

Comparison:

- Structural Differences: The primary difference between N-benzyl-4-(2,4-dimethylphenoxy)butanamide and its similar compounds lies in the position of the dimethyl groups on the phenoxy ring.

- Unique Properties: this compound may exhibit unique chemical and biological properties due to the specific positioning of the dimethyl groups, which can influence its reactivity and interaction with molecular targets.

Biological Activity

N-benzyl-4-(2,4-dimethylphenoxy)butanamide, with the chemical formula C19H23NO2 and CAS No. 496036-15-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Weight : 297.4 g/mol

- Rotatable Bonds : 7

- Chemical Structure : The compound features a benzyl group, a butanamide moiety, and a dimethylphenoxy substituent, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anti-inflammatory Effects :

- Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. These cytokines are crucial in the inflammatory response, and their modulation can provide therapeutic benefits in inflammatory diseases .

- Analgesic Properties :

- Antioxidant Activity :

The mechanisms through which this compound exerts its biological effects include:

- Cytokine Modulation : By inhibiting the signaling pathways associated with cytokine production (e.g., NF-κB and STAT3), the compound can reduce inflammation and potentially improve outcomes in inflammatory diseases.

- Voltage-Gated Sodium Channel Inhibition : The blockade of Nav 1.7 channels alters neuronal excitability, thereby reducing pain transmission pathways.

In Vitro Studies

In vitro studies have demonstrated that related compounds significantly inhibit the production of inflammatory cytokines in human cell lines. For instance:

- Compounds similar to this compound showed reduced levels of IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in hepatocyte models .

In Vivo Studies

Animal models have been employed to assess the efficacy of these compounds:

- In a study involving LPS-induced inflammation in mice, administration of similar amides resulted in decreased serum levels of inflammatory markers without evident hepatotoxicity .

Comparative Analysis Table

Properties

IUPAC Name |

N-benzyl-4-(2,4-dimethylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15-10-11-18(16(2)13-15)22-12-6-9-19(21)20-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVKBAOVWZSISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.